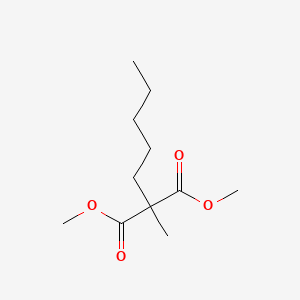

Dimethyl methyl(pentyl)propanedioate

Description

Properties

CAS No. |

98061-04-2 |

|---|---|

Molecular Formula |

C11H20O4 |

Molecular Weight |

216.27 g/mol |

IUPAC Name |

dimethyl 2-methyl-2-pentylpropanedioate |

InChI |

InChI=1S/C11H20O4/c1-5-6-7-8-11(2,9(12)14-3)10(13)15-4/h5-8H2,1-4H3 |

InChI Key |

AHQUXASNCLXEQP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)(C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Rhodium-Catalyzed Michael Addition

A prominent method involves the rhodium-catalyzed conjugate addition of dimethyl malonate to α,β-unsaturated ketones. For example, 2-pentyl-2-cyclopentenone reacts with dimethyl malonate in the presence of rhodium chloride (RhCl₃) and bis(diphenylphosphinomethane) ligands under inert conditions.

Procedure :

- Catalyst Preparation : RhCl₃·3H₂O (2.63 g, 0.01 mol) and bis(diphenylphosphinomethane) (11.52 g) are stirred in methanol at 30°C under nitrogen for 60 minutes.

- Reaction : The catalyst solution is cooled to 0°C, followed by the addition of 2-pentyl-2-cyclopentenone (152 g, 1 mol), dimethyl malonate (145.2 g, 1.1 mol), and L-proline (3.45 g). The mixture is maintained at 0°C for 3 hours.

- Workup : Post-reaction GC analysis confirms ≤0.5% residual starting material. Distillation yields dimethyl 3-(3-oxo-2-pentyl)cyclopentylmalonate (268.68 g, 93.1% yield).

Key Parameters :

Nickel- and Cobalt-Based Systems

Alternative protocols employ nickel nitrate or cobalt nitrate with 1,3-bis(diphenylphosphino)propane ligands. These systems enable efficient alkylation at 50°C, achieving comparable yields (91–92%).

Sequential Alkylation of Dimethyl Malonate

Enolate Generation and Alkylation

The classical approach involves sequential deprotonation and alkylation of dimethyl malonate:

Step 1: Monoalkylation

- Enolate Formation : Dimethyl malonate is treated with NaH (60% in mineral oil) in THF.

- Methylation : Methyl iodide (1.1 equiv.) is added dropwise at 0°C, yielding dimethyl methylpropanedioate.

Step 2: Dialkylation

- Second Enolate : The monoalkylated product is deprotonated with LDA (Lithium Diisopropylamide).

- Pentylation : Pentyl bromide (1.2 equiv.) is introduced, affording the disubstituted product.

Challenges :

- Steric hindrance reduces second alkylation efficiency (yields: 70–75%).

- Over-alkylation to trisubstituted byproducts occurs if stoichiometry is uncontrolled.

Palladium-Catalyzed Tsuji-Trost Reaction

The Tsuji-Trost allylic alkylation employs palladium complexes to transfer allylic groups to malonates. For example, allylic acetates bearing methyl and pentyl substituents react with dimethyl malonate in the presence of (PPh₃)₄Pd.

Procedure :

- Substrate Preparation : 2-Pentyl-2-penten-1-ol is acetylated to form the corresponding acetate.

- Coupling : The acetate (12.6 g) reacts with dimethyl malonate (35.2 g) using (PPh₃)₄Pd (0.52 g) and NaH (10.7 g) in THF.

- Isolation : Distillation yields the target compound in 79–82% yield.

Advantages :

Organocatalytic Enantioselective Synthesis

Chiral organocatalysts like 1,3-dimethyl-2-imidazolidinone enable asymmetric synthesis. In a representative protocol:

- Catalyst Loading : 10 mol% catalyst in HFIP (1,1,1,3,3,3-hexafluoroisopropanol).

- Reaction : Dimethyl malonate and a pre-functionalized enone react at 40°C for 15 hours.

- Outcome : 62% yield with 90% enantiomeric excess (ee).

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Dimethyl methyl(pentyl)propanedioate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters and other functionalized compounds.

Scientific Research Applications

Dimethyl methyl(pentyl)propanedioate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of dimethyl methyl(pentyl)propanedioate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The structural and functional characteristics of dimethyl methyl(pentyl)propanedioate can be contextualized by comparing it to analogous propanedioate esters, substituted malonates, and related derivatives. Key comparisons are outlined below:

Structural Analogs

*Melting point inferred from structurally similar compound 6c .

Key Observations :

- Steric Effects: The pentyl group in this compound increases steric hindrance compared to dimethyl malonate, limiting its utility in reactions requiring facile enolate formation (e.g., Knoevenagel condensations) .

- Lipophilicity: The pentyl substituent enhances solubility in nonpolar solvents (e.g., hexane, toluene) compared to dimethyl malonate, which is more polar and miscible with alcohols or ethers .

- Reactivity : In nitro-Mannich reactions, the pentyl group stabilizes intermediates via hydrophobic interactions, enabling cascades to form complex lactams .

Substituent-Driven Property Variations

Substituents on the propanedioate core significantly influence physical and chemical behavior:

- Electron-Withdrawing Groups (e.g., nitro) : Compounds like 6d (2-nitro-1-phenylethyl substituent) exhibit enhanced electrophilicity at the central carbon, facilitating nucleophilic attacks in cascade reactions .

- Aromatic Substituents (e.g., benzoyl): Derivatives such as dimethyl ((4-methylbenzoyl)amino)propanedioate show higher melting points (123–125°C vs. 106–107°C for aliphatic analogs) due to π-π stacking and rigid aromatic moieties .

- Branched vs. Linear Alkyl Chains : Linear chains (e.g., pentyl) improve solubility in hydrocarbons, while branched chains (e.g., isopropyl) may further hinder reactivity .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing dimethyl methyl(pentyl)propanedioate, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves esterification or transesterification reactions. Key variables include catalyst type (e.g., acid/base), solvent polarity, temperature, and molar ratios. Optimization can be achieved via factorial design experiments to test interactions between variables (e.g., temperature vs. catalyst loading) . For reproducibility, document raw data (e.g., NMR peak assignments, yield calculations) and validate purity using HPLC or GC-MS .

Q. How can researchers characterize the physicochemical properties of this compound, and what instrumentation is critical?

- Methodological Answer :

- Spectroscopic Analysis : Use -NMR and -NMR to confirm structure and purity. Compare chemical shifts with literature databases .

- Thermal Stability : Employ differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to assess decomposition temperatures .

- Solubility : Conduct systematic solubility tests in solvents of varying polarity (e.g., water, ethanol, hexane) under controlled temperatures .

Q. What are the common pitfalls in interpreting spectral data for this compound, and how can contradictions be resolved?

- Methodological Answer : Contradictions often arise from impurities or solvent artifacts. For example, residual solvents in NMR spectra can obscure peaks. Mitigate this by rigorous drying and using deuterated solvents. Cross-validate with FT-IR for functional groups (e.g., ester C=O stretches at ~1740 cm) and mass spectrometry for molecular ion confirmation . Document unresolved anomalies in supplementary materials for peer review .

Advanced Research Questions

Q. How can factorial design be applied to optimize the catalytic efficiency of this compound synthesis?

- Methodological Answer : Implement a 2 factorial design to test variables like catalyst concentration (e.g., sulfuric acid vs. enzymatic), reaction time, and temperature. Analyze main effects and interactions using ANOVA. For example, a study might reveal that high catalyst loading at lower temperatures minimizes side reactions. Validate findings with three independent replicates .

Q. What computational approaches are suitable for modeling the reaction mechanism of this compound formation?

- Methodological Answer : Use density functional theory (DFT) to map energy profiles of proposed mechanisms (e.g., nucleophilic acyl substitution). Software like Gaussian or ORCA can simulate transition states and activation energies. Compare computational results with experimental kinetic data (e.g., rate constants from HPLC monitoring) to refine models .

Q. How can researchers resolve contradictions between theoretical predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Discrepancies may arise from unaccounted solvent effects or catalyst deactivation. Conduct sensitivity analyses using computational tools to test assumptions (e.g., solvent polarity in DFT). Experimentally, use in-situ IR or Raman spectroscopy to detect intermediate species and validate mechanistic hypotheses .

Q. What strategies ensure robust data management and reproducibility in studies involving this compound?

- Methodological Answer :

- Data Integrity : Use electronic lab notebooks (ELNs) with version control to track raw data and metadata (e.g., reaction conditions, instrument calibration) .

- Reproducibility : Share protocols via platforms like Protocols.io , including detailed descriptions of purification steps and error margins in yield calculations .

- Contradiction Analysis : Apply systematic error propagation models to identify sources of variability (e.g., weighing accuracy, temperature fluctuations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.